![molecular formula C8H11NO3S B1377283 2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1376219-45-2](/img/structure/B1377283.png)
2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom . The methoxyethyl group attached to the thiazole ring suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data for “2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid”, I can’t provide a detailed analysis .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution . The presence of the methoxyethyl group could influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. For example, the presence of the methoxyethyl group could influence the compound’s solubility, boiling point, and melting point .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown the use of derivatives similar to the specified compound in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry. For instance, the transformation of dimethyl acetone-1,3-dicarboxylate into various carboxylates through reactions involving sulfuryl chloride and thiourea has been detailed, showcasing the compound's role in creating novel heterocyclic frameworks (Žugelj et al., 2009).
Heterocyclic γ-Amino Acids Synthesis
The synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids, demonstrates the compound's application in mimicking the secondary structures of proteins. This approach provides a versatile chemical route to ATCs, highlighting its importance in designing biomimetic materials and drug discovery (Mathieu et al., 2015).
Antimicrobial and Antifungal Agents
Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been explored for their potential biological activities, including fungicidal and antivirus effects. This research avenue opens up possibilities for the development of new antimicrobial and antifungal agents, contributing to the ongoing battle against infectious diseases (Fengyun et al., 2015).
Crystallography and Material Science
Studies on crystal structures and solubility related to derivatives of the mentioned compound shed light on its applications in material science. Understanding the relationship between molecular structure, crystal structure, and solubility is essential for the design and development of new materials with tailored properties (Hara et al., 2009).
Mechanism of Action
properties
IUPAC Name |
2-(1-methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-4-6(8(10)11)13-7(9-4)5(2)12-3/h5H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPRAILKWZVBOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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